molecular formula C15H18F3N3O3S B2824885 4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1219902-23-4

4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2824885
CAS No.: 1219902-23-4
M. Wt: 377.38
InChI Key: NZNFXDDXENMQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by a cyclopropylsulfonyl substituent at the 4-position of the piperazine ring and an N-linked 2-(trifluoromethyl)phenyl group. The cyclopropylsulfonyl moiety enhances metabolic stability and influences electronic properties, while the 2-(trifluoromethyl)phenyl group contributes to lipophilicity and target binding via hydrophobic interactions .

Properties

IUPAC Name

4-cyclopropylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O3S/c16-15(17,18)12-3-1-2-4-13(12)19-14(22)20-7-9-21(10-8-20)25(23,24)11-5-6-11/h1-4,11H,5-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNFXDDXENMQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the cyclopropylsulfonyl group: This step involves the reaction of the piperazine derivative with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the trifluoromethylphenyl group: This can be done by reacting the intermediate with a trifluoromethylphenyl halide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-1-carboxamide derivatives vary widely based on substituents at the 4-position of the piperazine ring and the N-linked aromatic group. Key structural comparisons include:

Compound Name 4-Position Substituent N-Linked Aromatic Group Key Properties/Activities References
Target Compound Cyclopropylsulfonyl 2-(Trifluoromethyl)phenyl Hypothesized metabolic stability, enzyme inhibition
A13 () (4-Oxo-3,4-dihydroquinazolin-2-yl)methyl 2-(Trifluoromethyl)phenyl Melting point: 200.1–201.2 °C; PARP inhibition
N-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide () 3-(Trifluoromethyl)phenyl 4-Methylphenyl Increased lipophilicity, structural analog for SAR studies
4-(3-Phenyl-1,2,4-thiadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide () 3-Phenyl-1,2,4-thiadiazol-5-yl 2-(Trifluoromethyl)phenyl FAAH1 inhibitor; similarity score: 0.768
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Ethyl 4-Chlorophenyl Chair conformation in crystal structure; hydrogen bonding

Key Observations :

  • Substituent Effects on Bioactivity : The 2-(trifluoromethyl)phenyl group (common in A13 and compounds) correlates with enzyme inhibition (e.g., PARP, FAAH1). Replacing this group with 4-chlorophenyl () or 4-methylphenyl () alters target selectivity and pharmacokinetics.
  • Role of Cyclopropylsulfonyl : Unlike bulkier groups (e.g., thiadiazolyl in ), the cyclopropylsulfonyl group in the target compound may improve solubility while maintaining steric hindrance for receptor binding.
Physicochemical Properties

Data from analogous compounds suggest:

  • Melting Points : Derivatives with trifluoromethylphenyl groups (e.g., A13: 200.1–201.2 °C) exhibit higher melting points compared to alkyl-substituted analogs (e.g., : ~180–190 °C) due to stronger intermolecular interactions .

Biological Activity

The compound 4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a synthetic derivative of piperazine, which has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation.

Chemical Structure

The compound can be characterized by its unique functional groups:

  • Cyclopropylsulfonyl : This moiety may influence the compound's lipophilicity and binding interactions.
  • Trifluoromethyl group : Known to enhance metabolic stability and bioactivity.
  • Piperazine ring : Commonly associated with a variety of pharmacological effects.

Biological Activity Overview

Research indicates that compounds similar to 4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide exhibit a range of biological activities, including:

  • Antiviral Properties : Some trifluoromethyl piperazine derivatives have shown promising antiviral activity against viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, derivatives with similar structures were reported to induce the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), enhancing plant resistance against viral infections .
  • Anticancer Activity : Compounds with trifluoromethyl and sulfonamide groups have been explored for their ability to inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are critical in cancer cell survival. A related compound demonstrated high binding affinity to these targets, indicating potential as an anticancer agent .
  • Neuropharmacological Effects : Similar piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly as serotonergic agents .

Case Studies and Research Findings

  • Antiviral Activity Study :
    • A study synthesized several trifluoromethyl derivatives, including piperazines, which were evaluated for their antiviral efficacy. Compounds exhibited significant protective effects against CMV, with some achieving protective values higher than standard treatments .
    • Table 1 summarizes the protective activity of selected compounds against CMV:
    CompoundProtective Activity (%)EC50 (μg/mL)
    A164.1500
    A361.0500
    A1658.0347.8
  • Anticancer Activity Evaluation :
    • Research focused on the binding affinities of sulfonamide derivatives to Bcl-2 and Bcl-xL revealed that modifications in the trifluoromethyl group significantly enhanced their inhibitory potency. For example, one derivative showed a Ki value of 2.1 nM for Bcl-2 .
    • The structure-activity relationship (SAR) indicated that the presence of the trifluoromethyl group was crucial for the observed anticancer activity.
  • Neuropharmacological Effects :
    • Compounds similar to the target molecule have been investigated for their serotonergic properties, showing potential as mood stabilizers or antidepressants due to their interaction with serotonin receptors .

Q & A

Q. What are the standard synthetic protocols for 4-(cyclopropylsulfonyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:

Coupling Reactions : Reacting a cyclopropylsulfonyl chloride derivative with a piperazine intermediate in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) .

Carboxamide Formation : Introducing the 2-(trifluoromethyl)phenyl group via carboxamide coupling using activating agents like EDCI or HOBt .

  • Optimization : Adjust reaction temperature (40–60°C), solvent selection (DCM for faster kinetics vs. THF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride). Monitor purity via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Prioritize 1^1H and 13^13C NMR to confirm substitution patterns on the piperazine ring and aryl groups. Key signals include:
  • Cyclopropyl protons (δ 0.5–1.5 ppm, multiplet).
  • Trifluoromethyl group (δ ~120 ppm in 13^13C) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C15_{15}H17_{17}F3_3N3_3O3_3S) with <5 ppm error .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Q. How can researchers design initial biological screening assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • Target Selection : Focus on receptors/enzymes influenced by sulfonyl and trifluoromethyl groups (e.g., serotonin receptors, kinase inhibitors) .
  • In Vitro Assays :
  • Binding Affinity : Radioligand displacement assays (IC50_{50} determination).
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, using ADP-Glo™) .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between similar piperazine derivatives?

  • Methodological Answer :
  • Structural Comparison : Use X-ray crystallography or molecular docking to identify key interactions (e.g., cyclopropylsulfonyl vs. chlorophenyl groups in receptor pockets) .
  • Meta-Analysis : Compare published IC50_{50} values for analogs (Table 1):
SubstituentTarget ReceptorIC50_{50} (nM)Source
4-Chlorophenyl5-HT1A_{1A}120
CyclopropylsulfonylKinase X45
  • Mechanistic Studies : Perform kinetic assays (e.g., SPR) to differentiate competitive vs. allosteric inhibition .

Q. How can structure-activity relationship (SAR) studies be structured to enhance this compound’s selectivity?

  • Methodological Answer :
  • Fragment Replacement : Systematically modify the cyclopropylsulfonyl and trifluoromethylphenyl groups. For example:
  • Replace cyclopropyl with methyl or tert-butyl to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring .
  • Pharmacophore Modeling : Use software like Schrödinger to map essential binding features (e.g., hydrogen bond acceptors from sulfonyl groups) .

Q. What methodologies assess the compound’s stability under physiological conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor via LC-MS for degradation products (e.g., sulfonic acid derivatives) .
  • Stabilization Strategies :
  • Formulation : Use lyophilization with cryoprotectants (trehalose) to prevent hydrolysis.
  • Prodrug Design : Mask sulfonyl groups as esters to enhance metabolic stability .

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Methodological Answer :
  • Reproducibility Checks : Replicate published procedures while controlling variables (e.g., solvent purity, inert atmosphere).
  • DoE (Design of Experiments) : Use factorial design to test interactions between temperature, catalyst loading, and solvent .
  • Contradiction Example : Yields of 60–80% in dichloromethane vs. 40–50% in THF due to solubility differences in intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.